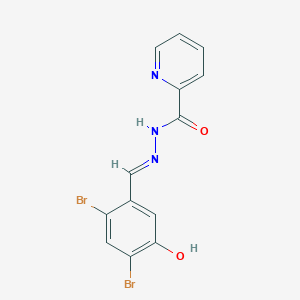![molecular formula C15H22N2O2 B5550930 N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)
N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide and related compounds involves several steps, starting from basic amino acids or their derivatives. One approach involves the substitution at the 4'-N'-benzylamide site, where electron-withdrawing groups retained activity, and electron-donating groups led to a loss of activity. This strategy was used to improve the anticonvulsant activities of related compounds, demonstrating the sensitivity of the anticonvulsant activity to substituents at this site (King et al., 2011).
Molecular Structure Analysis
The molecular structure of derivatives similar to N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide has been studied using techniques such as FT-IR, NMR, and X-ray diffraction. These studies provide detailed information on the molecular geometry, hydrogen bonding patterns, and the electronic environment of the molecules. For instance, the molecular structures of specific derivatives synthesized via Schiff bases reduction route were reported, revealing significant insights into their intermolecular interactions (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide and its derivatives can be complex, depending on the substituents and reaction conditions. Studies have documented reactions such as the 1,4-N-->O migration of a disubstituted phenyl ring, highlighting the novel chemical behavior of these compounds under specific conditions (Patil et al., 2006).
Physical Properties Analysis
The physical properties of N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various applications. Crystallographic studies provide valuable data on the packing, hydrogen bonding, and overall stability of these compounds in the solid state, aiding in the prediction of their physical behavior (Jebas et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for potential applications in medicinal chemistry and materials science. Research on the antimicrobial activity of certain derivatives demonstrated their potential as bioactive compounds, offering insights into their chemical behavior in biological systems (Sharma et al., 2009).
Scientific Research Applications
Antioxidant and Neuroprotective Applications
N-acetylcysteine (NAC), a derivative with similar acetyl and amino functional groups, demonstrates significant potential in psychiatry, particularly for disorders like addiction, schizophrenia, and bipolar disorder. Its mechanisms suggest benefits beyond its antioxidant properties, influencing glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).
Environmental Impacts and Biodegradation
Research on acetamide, formamide, and their derivatives, including those with acetyl and methylamino functionalities, details their commercial importance and environmental consequences. The updated toxicological data provide insights into the biological effects and environmental toxicology of these compounds, indicating their widespread environmental persistence (Kennedy, 2001).
Advanced Oxidation Processes for Environmental Remediation
A study on acetaminophen degradation highlights the effectiveness of advanced oxidation processes (AOPs) in treating contaminants with similar structural motifs, leading to various by-products and implications for environmental safety (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological Implications
The search for novel synthetic opioids, focusing on N-substituted benzamides and acetamides, reviews the chemistry and pharmacology of these compounds. Their development and emergence as substances of abuse underscore the importance of understanding their pharmacological and toxicological profiles (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Molecular Mechanisms and Functional Implications
The modulation of glutamate receptors by compounds with acetyl and amino functionalities elucidates their potential therapeutic implications, particularly in neurological disorders. This highlights the broad spectrum of applications for these chemical structures in enhancing neurotransmission and mitigating neurotoxicity (Wroblewski & Danysz, 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-6-15(3,4)14(19)16-12-7-9-13(10-8-12)17(5)11(2)18/h7-10H,6H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXKSZBJITUJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)
![3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5550894.png)
![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)
![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)
![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5550920.png)
![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)